Cas no 708229-87-2 ((2,3-difluoro-4-methylphenyl)(morpholino)methanone)

(2,3-difluoro-4-methylphenyl)(morpholino)methanone 化学的及び物理的性質
名前と識別子
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- (2,3-difluoro-4-methylphenyl)(morpholino)methanone
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- インチ: 1S/C12H13F2NO2/c1-8-2-3-9(11(14)10(8)13)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3
- InChIKey: DSXOAVFSKJNECB-UHFFFAOYSA-N
- SMILES: C1(=C(C=CC(C)=C1F)C(=O)N1CCOCC1)F
(2,3-difluoro-4-methylphenyl)(morpholino)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022IPQ-1g |
(2,3-difluoro-4-methylphenyl)(morpholino)methanone |
708229-87-2 | 1g |
$311.00 | 2023-12-14 | ||
abcr | AB606363-10g |
(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |
708229-87-2 | 10g |
€1602.90 | 2024-07-19 | ||
abcr | AB606363-250mg |
(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |
708229-87-2 | 250mg |
€179.50 | 2024-07-19 | ||
abcr | AB606363-1g |
(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |
708229-87-2 | 1g |
€307.60 | 2024-07-19 | ||
Aaron | AR022IPQ-5g |
(2,3-difluoro-4-methylphenyl)(morpholino)methanone |
708229-87-2 | 5g |
$934.00 | 2023-12-14 | ||
abcr | AB606363-5g |
(2,3-Difluoro-4-methylphenyl)(morpholino)methanone; . |
708229-87-2 | 5g |
€966.10 | 2024-07-19 |
(2,3-difluoro-4-methylphenyl)(morpholino)methanone 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
(2,3-difluoro-4-methylphenyl)(morpholino)methanoneに関する追加情報
Introduction to (2,3-difluoro-4-methylphenyl)(morpholino)methanone (CAS No: 708229-87-2)
(2,3-difluoro-4-methylphenyl)(morpholino)methanone is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 708229-87-2, represents a unique structural motif that combines a fluoro-substituted aromatic ring with a morpholine moiety, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of (2,3-difluoro-4-methylphenyl)(morpholino)methanone features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, along with a methyl group at the 4 position. This arrangement confers specific electronic and steric properties to the molecule, which can be exploited in the design of novel bioactive agents. The presence of the morpholine group further enhances the compound's potential as a pharmacophore by introducing hydrogen bonding capabilities and improving metabolic stability.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The fluorine atoms in (2,3-difluoro-4-methylphenyl)(morpholino)methanone contribute to its lipophilicity and can modulate receptor interactions, making it an attractive scaffold for designing small-molecule drugs. Additionally, the morpholine ring provides a favorable balance between solubility and bioavailability, which are critical factors in drug development.
Recent studies have highlighted the potential of (2,3-difluoro-4-methylphenyl)(morpholino)methanone as a precursor in the synthesis of more complex pharmaceutical intermediates. Its unique structural features make it suitable for further functionalization, allowing researchers to explore various chemical transformations that could lead to the discovery of new therapeutic agents. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic targets associated with inflammatory diseases and cancer.
The morpholine moiety in (2,3-difluoro-4-methylphenyl)(morpholino)methanone is particularly noteworthy for its role in enhancing the compound's biological activity. Morpholine derivatives are well-known for their ability to interact with biological targets through hydrogen bonding, which can improve binding affinity and selectivity. This property has been leveraged in the development of drugs targeting receptors such as G protein-coupled receptors (GPCRs) and ion channels. The fluoro-substituted aromatic ring further contributes to the compound's interaction with these targets by influencing electronic distributions and steric hindrance.
In terms of synthetic methodologies, (2,3-difluoro-4-methylphenyl)(morpholino)methanone can be synthesized through multi-step organic reactions that involve fluorination techniques and nucleophilic substitution reactions. The synthesis often requires careful optimization to ensure high yields and purity, which are essential for pharmaceutical applications. Advanced computational methods have also been employed to predict and refine synthetic pathways, leading to more efficient production processes.
The pharmacological profile of (2,3-difluoro-4-methylphenyl)(morpholino)methanone is still under active investigation, but preliminary studies suggest that it may exhibit a range of biological activities. These activities could make it valuable in treating conditions such as neurological disorders, cardiovascular diseases, and infectious diseases. The compound's ability to cross the blood-brain barrier is also being explored, which could open up new therapeutic possibilities for central nervous system disorders.
In conclusion, (2,3-difluoro-4-methylphenyl)(morpholino)methanone represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of a fluoro-substituted aromatic ring and a morpholine moiety makes it an intriguing candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound is likely to play an important role in the discovery and design of novel therapeutic agents.
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